Propoxyphenyl isobutyl aildenafil

Forensic Toxicology Dietary Supplement Adulterant Screening High-Resolution Mass Spectrometry

Propoxyphenyl isobutyl aildenafil (CAS 1621873-33-3), also designated as (3R,5S)-5-(3,5-Dimethyl-2-propoxy)-3-isobutyl Sildenafil, is a synthetic phosphodiesterase type 5 (PDE5) inhibitor analogue of sildenafil. It was first identified as a trace-level adulterant in a health supplement and subsequently purified via preparative HPLC.

Molecular Formula C25H36N6O4S
Molecular Weight 516.7 g/mol
CAS No. 1621873-33-3
Cat. No. B1460653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropoxyphenyl isobutyl aildenafil
CAS1621873-33-3
Molecular FormulaC25H36N6O4S
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(NC(C2)C)C)C3=NC4=C(C(=O)N3)N(N=C4CC(C)C)C
InChIInChI=1S/C25H36N6O4S/c1-7-10-35-21-9-8-18(36(33,34)31-13-16(4)26-17(5)14-31)12-19(21)24-27-22-20(11-15(2)3)29-30(6)23(22)25(32)28-24/h8-9,12,15-17,26H,7,10-11,13-14H2,1-6H3,(H,27,28,32)/t16-,17+
InChIKeyWBXXDTKNRRFIAV-CALCHBBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propoxyphenyl Isobutyl Aildenafil (CAS 1621873-33-3): Essential Characterization Data for Reference Standard Procurement


Propoxyphenyl isobutyl aildenafil (CAS 1621873-33-3), also designated as (3R,5S)-5-(3,5-Dimethyl-2-propoxy)-3-isobutyl Sildenafil, is a synthetic phosphodiesterase type 5 (PDE5) inhibitor analogue of sildenafil. It was first identified as a trace-level adulterant in a health supplement and subsequently purified via preparative HPLC [1]. This compound belongs to a class of propoxyphenyl-linked sildenafil analogues that have emerged as prevalent designer adulterants, representing a distinct structural subfamily characterized by the replacement of the ethoxy group on the phenyl ring with a propoxy moiety [2]. Its primary utility lies in its role as a certified reference standard (e.g., analytical impurity marker or forensic calibrant) rather than as a therapeutic candidate, necessitating exact molecular speciation for accurate identification in complex matrices.

Propoxyphenyl Isobutyl Aildenafil (CAS 1621873-33-3): Why Near-Identical Analogues Cannot Substitute for This Specific Reference Material


Generic substitution fails because the propoxyphenyl isobutyl aildenafil structure integrates three distinct molecular modifications that each critically influence its analytical behavior and biological target engagement. Unlike simpler aildenafil or sildenafil analogues, this compound features a propoxy substitution on the phenyl ring, an isobutyl group on the pyrazolopyrimidinone core, and a dimethylpiperazine sulfonyl moiety [1]. The combination of these modifications generates a unique mass spectral signature, distinct fragmentation pathways, and a specific chromatographic retention profile that are not replicated by other propoxyphenyl-linked analogues (e.g., propoxyphenyl aildenafil) or isobutyl-substituted sildenafil derivatives [2]. Procurement of a generic 'PDE5 inhibitor analogue' without exact specification of CAS 1621873-33-3 introduces substantial risk of analyte misidentification, inaccurate quantification in forensic or quality control assays, and non-compliance with regulatory screening protocols that mandate the use of structurally exact reference standards for confirmatory analysis.

Propoxyphenyl Isobutyl Aildenafil (CAS 1621873-33-3): Quantifiable Differentiation from Structural Analogues for Method Development and Procurement


High-Resolution Mass Spectrometry: Distinct Isobutyl-Linked Fragmentation Pathways Versus Isobutyl Sildenafil

Propoxyphenyl isobutyl aildenafil generates characteristic isobutyl-bonded fragment ions at m/z 313 and m/z 297 under Collision Induced Dissolution (CID) MS³ experiments using high-resolution Orbitrap mass spectrometry. These fragmentation products are directly compared against reference ions derived from isobutyl sildenafil, confirming the presence of the isobutyl substituent on the pyrazolopyrimidinone scaffold [1]. The accurate mass measurement for all product ions is reported with a mass error of ≤5.0 ppm, establishing a high-confidence, instrumentally verifiable differentiator [1]. The compound's molecular formula (C₂₅H₃₆N₆O₄S) yields a monoisotopic mass of 516.66 g/mol, distinguishing it from propoxyphenyl aildenafil (C₂₄H₃₄N₆O₄S, 502.63 g/mol) by 14.03 mass units due to the isobutyl versus propyl substitution on the core ring system [2].

Forensic Toxicology Dietary Supplement Adulterant Screening High-Resolution Mass Spectrometry Structural Elucidation

Structural Differentiation by NMR: Propoxy Group Replacement Confirms Identity Versus Aildenafil and Thioaildenafil

Structural elucidation via ¹H, ¹³C, DEPT, and HMBC NMR techniques confirms that propoxyphenyl isobutyl aildenafil is derived from aildenafil by replacement of the ethoxy group on the phenyl ring with a propoxy group [1]. This modification is also observed in related analogues: propoxyphenyl aildenafil (propoxy substitution on aildenafil) and propoxyphenyl thioaildenafil (propoxy substitution on thioaildenafil) [2]. The NMR data provide orthogonal, non-mass-spectrometric verification that distinguishes this compound from the broader family of propoxyphenyl-linked PDE5 inhibitor analogues, each of which exhibits distinct proton and carbon chemical shifts due to variations in the core pyrazolopyrimidinone substitution pattern.

Analytical Chemistry Reference Standard Certification NMR Spectroscopy Structural Confirmation

Certified Reference Material Availability and Predicted Physicochemical Properties for Method Development

Propoxyphenyl isobutyl aildenafil is commercially available as a certified reference material (e.g., 100 μg/mL solution standard) suitable for use in the development and validation of LC-MS/MS, UHPLC, and GC-MS methods for the detection of PDE5 inhibitor adulterants [1]. Predicted physicochemical properties relevant to sample preparation and chromatographic method development include a boiling point of 694.9±65.0 °C, a density of 1.36±0.1 g/cm³, and a predicted pKa of 7.85±0.60 . In contrast, the closely related analogue propoxyphenyl aildenafil exhibits a predicted melting point of 185-187°C and a lower boiling point of 692.4±65.0 °C, with solubility reported in chloroform, DMSO, and methanol . These subtle differences in physical properties, while predicted rather than empirically measured, inform solvent selection, storage conditions, and stability assessments during analytical method lifecycle management.

Analytical Reference Standards Quality Control Method Validation Physicochemical Profiling

Propoxyphenyl Isobutyl Aildenafil (CAS 1621873-33-3): Validated Application Scenarios for Scientific and Industrial Use


Forensic Toxicology: Confirmatory Identification of Adulterants in Seized Dietary Supplements

Forensic laboratories utilize propoxyphenyl isobutyl aildenafil certified reference material to confirm the presence of this specific analogue in health supplements, energy drinks, and herbal products suspected of containing undeclared PDE5 inhibitors. The distinct isobutyl-bonded fragment ions at m/z 313 and m/z 297 generated under CID MS³ conditions [1] serve as a primary confirmatory criterion, differentiating it from the more common propoxyphenyl aildenafil and propoxyphenyl thioaildenafil analogues [2]. Accurate mass measurement with ≤5.0 ppm error ensures compliance with forensic identification standards (e.g., SWGDRUG recommendations), enabling the laboratory to provide court-admissible analytical data. Procurement of this specific reference standard (versus a generic 'sildenafil analogue' mix) is essential for generating definitive spectral libraries and for calibrating HRMS instruments used in routine screening workflows.

Analytical Method Development: LC-MS/MS and UHPLC Method Validation for Regulatory Compliance

Regulatory testing laboratories, including those operating under ISO/IEC 17025 accreditation, require compound-specific reference standards to develop and validate quantitative methods for the analysis of PDE5 inhibitor analogues in complex matrices. Propoxyphenyl isobutyl aildenafil (CAS 1621873-33-3) is employed as a calibrant and quality control (QC) material in LC-MS/MS and UHPLC-Orbitrap methods designed to screen for propoxyphenyl-linked analogues [1]. The documented mass spectrometric fragmentation pathway and predicted physicochemical properties (boiling point 694.9±65.0°C, density 1.36±0.1 g/cm³, pKa 7.85±0.60) [2] inform critical method parameters including ionization source optimization, mobile phase selection, and column stationary phase compatibility. Use of this exact reference standard ensures that method validation parameters (accuracy, precision, LOD/LOQ) are established for the analyte of interest, thereby minimizing the risk of method failure during regulatory audits or proficiency testing exercises.

Reference Standard Procurement for Spectral Library Construction

Mass spectrometry core facilities and spectral database curators procure propoxyphenyl isobutyl aildenafil to expand their in-house or commercial spectral libraries with high-quality, curated MSⁿ data. The compound's high-resolution Orbitrap MS² and MS³ spectra, obtained under both HCD and CID fragmentation modes, provide a robust reference fingerprint for automated library searching algorithms [1]. Inclusion of this specific analogue—characterized by its unique molecular formula (C₂₅H₃₆N₆O₄S) and isobutyl-substituted core—enhances the discriminatory power of spectral matching tools, enabling analysts to distinguish it from other propoxyphenyl- or isobutyl-substituted sildenafil variants that may co-elute or share nominal mass. For institutions building databases for non-targeted screening of designer drugs and adulterants, procurement of CAS 1621873-33-3 is a prerequisite for accurate compound annotation and subsequent reporting.

Academic Research: Structure-Activity Relationship (SAR) Studies of PDE5 Inhibitor Analogues

Academic research groups investigating the structure-activity relationships (SAR) of PDE5 inhibitor analogues utilize propoxyphenyl isobutyl aildenafil as a model compound to explore the impact of dual structural modifications—propoxy substitution on the phenyl ring and isobutyl substitution on the pyrazolopyrimidinone core—on target binding affinity and selectivity. While specific PDE5 IC₅₀ data for this compound is not publicly available at the time of this assessment, the defined NMR and HRMS structural characterization [1] provides a solid foundation for in silico docking studies and in vitro enzyme inhibition assays. Procurement of a well-characterized reference standard ensures that subsequent biological data are accurately attributed to the correct chemical entity, a critical consideration given the structural similarity and potential for misidentification among the expanding family of propoxyphenyl-linked PDE5 inhibitor analogues [2].

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